

Egfr-IN-85: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Egfr-IN-85	
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For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **Egfr-IN-85**, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This guide details its chemical properties, mechanism of action, and relevant experimental methodologies.

Egfr-IN-85 is a targeted inhibitor of EGFR, with notable activity against the EGFRvIII mutant, a common driver of glioblastoma. Its investigation is primarily centered on its potential as a therapeutic agent in oncology, particularly for brain tumors.

Core Chemical Properties

A summary of the key chemical identifiers and properties of **Egfr-IN-85** is provided below.

Property	Value
CAS Number	1956378-29-2
Molecular Formula	C27H31N7O2
Molecular Weight	485.58 g/mol
IUPAC Name	N-(5-((4-(1H-pyrrolo[2,3-b]pyridin-1-yl)pyrimidin- 2-yl)amino)-2-((2-(dimethylamino)ethyl) (methyl)amino)-4-methoxyphenyl)acrylamide
SMILES	O=C(NC1=CC(NC2=NC=CC(N3C=CC4=C3N= CC=C4)=N2)=C(C=C1N(CCN(C)C)C)OC)C=C



Biological Activity

Egfr-IN-85 demonstrates potent inhibitory activity against the constitutively active EGFRvIII mutant. The half-maximal inhibitory concentration (IC50) for EGFRvIII phosphorylation has been determined to be 0.19 μ M.[1] This targeted activity suggests its potential to suppress EGFR-driven signaling pathways within tumors, making it a person of interest for glioblastoma research.[1]

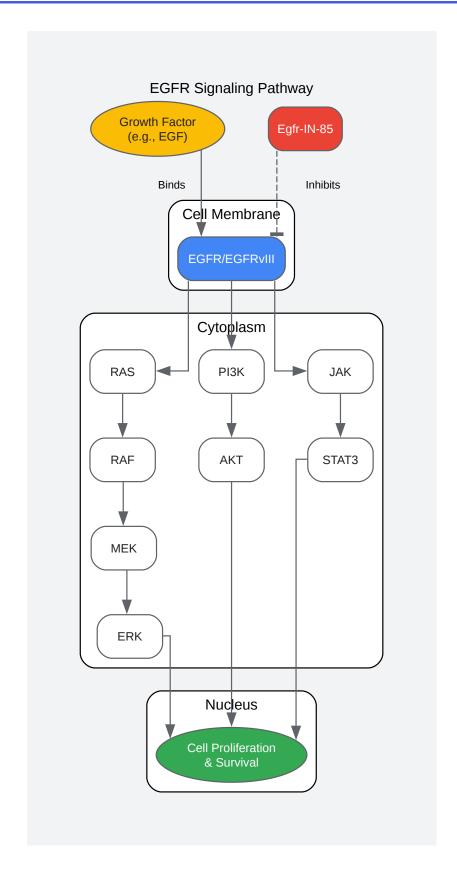
Mechanism of Action and Signaling Pathways

Egfr-IN-85 functions as a small molecule inhibitor that targets the kinase activity of EGFR. By binding to the receptor, it blocks the downstream signaling cascades that promote cell proliferation, survival, and migration. The primary target of this inhibitor, EGFRvIII, is a variant of EGFR that is constitutively active and plays a significant role in the pathogenesis of glioblastoma.

The binding of **Egfr-IN-85** to EGFRVIII inhibits its autophosphorylation, thereby preventing the activation of key downstream signaling pathways, including the PI3K/AKT and JAK/STAT pathways. The inhibition of these pathways ultimately leads to a reduction in tumor cell growth and survival.

Below are diagrams illustrating the EGFR signaling pathway and a proposed experimental workflow for evaluating EGFR inhibitors like **Egfr-IN-85**.

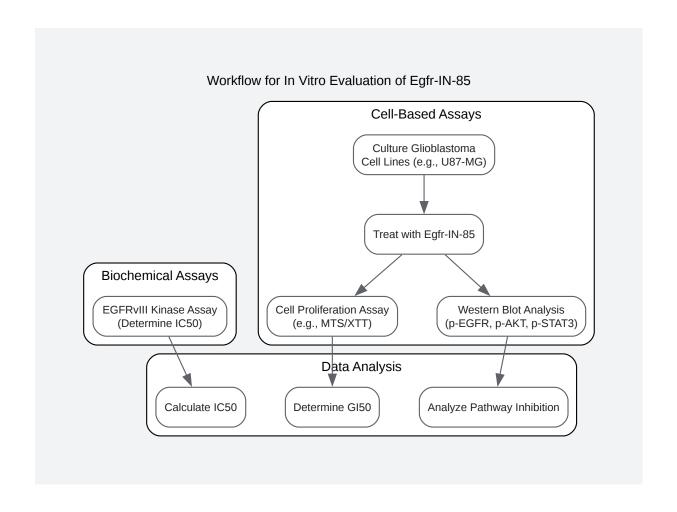




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Caption: EGFR Signaling Pathway and Inhibition by Egfr-IN-85.





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Caption: Experimental Workflow for **Egfr-IN-85** Evaluation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of **Egfr-IN-85**. Below are representative protocols for biochemical and cell-based assays.

EGFRVIII Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro potency of **Egfr-IN-85** in inhibiting the kinase activity of the EGFRVIII mutant.



Materials:

- Recombinant human EGFRvIII enzyme
- ATP
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- Substrate (e.g., a synthetic peptide with a tyrosine residue)
- Egfr-IN-85 stock solution (in DMSO)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well plates

Procedure:

- Prepare serial dilutions of Egfr-IN-85 in kinase buffer.
- Add the EGFRvIII enzyme and the peptide substrate to the wells of a 384-well plate.
- Add the diluted Egfr-IN-85 or DMSO (vehicle control) to the respective wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Data is typically measured as luminescence or fluorescence.
- Calculate the percent inhibition for each concentration of Egfr-IN-85 relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.



Glioblastoma Cell Proliferation Assay (Cell-Based Assay)

Objective: To assess the anti-proliferative effect of **Egfr-IN-85** on glioblastoma cells expressing EGFRVIII.

Materials:

- Glioblastoma cell line expressing EGFRvIII (e.g., U87-MGvIII)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **Egfr-IN-85** stock solution (in DMSO)
- Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
- 96-well cell culture plates

Procedure:

- Seed the glioblastoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of Egfr-IN-85 in complete cell culture medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of Egfr-IN-85 or DMSO (vehicle control).
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
- Add the cell proliferation reagent to each well according to the manufacturer's protocol.
- Incubate for 1-4 hours.
- Measure the absorbance at the appropriate wavelength using a microplate reader.



- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis of Downstream Signaling

Objective: To confirm the inhibitory effect of **Egfr-IN-85** on the EGFR signaling pathway in glioblastoma cells.

Materials:

- Glioblastoma cell line expressing EGFRvIII
- Egfr-IN-85
- Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
- Primary antibodies against: phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-STAT3, and total STAT3.
- Loading control antibody (e.g., β-actin or GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Plate glioblastoma cells and allow them to adhere.
- Treat the cells with various concentrations of **Egfr-IN-85** for a specified time.
- Lyse the cells and collect the protein lysates.
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.



- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Analyze the band intensities to determine the effect of Egfr-IN-85 on the phosphorylation status of EGFR and its downstream targets.

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References

- 1. veeprho.com [veeprho.com]
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